![molecular formula C25H31NO B14501859 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one CAS No. 63645-06-7](/img/structure/B14501859.png)
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one typically involves the formation of the bicyclic core through nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often involve the use of bases and solvents such as ethanol, with reaction times varying from a few hours to several days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one has several scientific research applications:
Mechanism of Action
The mechanism by which 6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant pharmacological potential.
1-Azabicyclo[2.2.2]octane: Known for its use in the synthesis of various pharmaceuticals.
2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octan-3-one: A structurally similar compound with different functional groups, affecting its reactivity and applications.
Uniqueness
6-(2-Azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one is unique due to its combination of a bicyclic nitrogen-containing core with diphenyl substituents. This structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
63645-06-7 |
|---|---|
Molecular Formula |
C25H31NO |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
6-(2-azabicyclo[2.2.2]octan-2-yl)-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C25H31NO/c1-2-24(27)25(21-9-5-3-6-10-21,22-11-7-4-8-12-22)17-18-26-19-20-13-15-23(26)16-14-20/h3-12,20,23H,2,13-19H2,1H3 |
InChI Key |
FPOPBTWACOJBIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CCN1CC2CCC1CC2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


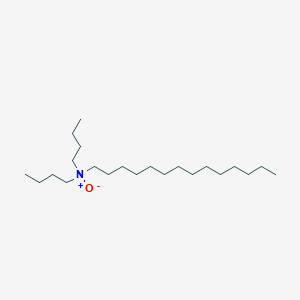
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
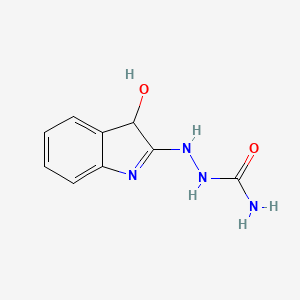



methanone](/img/structure/B14501827.png)
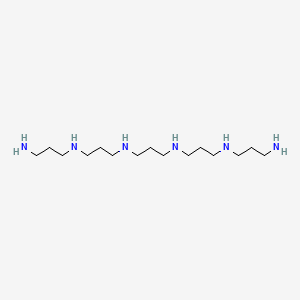
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
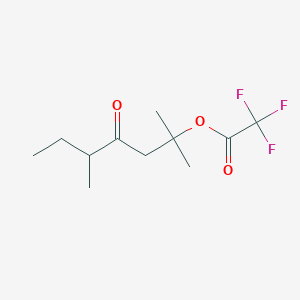
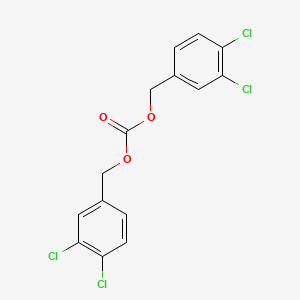
![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)
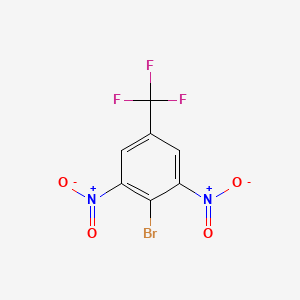
![8-Methyl-6-[(E)-phenyldiazenyl]-1H-cyclohepta[b]quinoxaline](/img/structure/B14501852.png)
